N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A pyrazolo[1,5-a]pyrimidine core substituted with a hydroxyl group at position 7 and a benzenecarboxamide moiety at position 4.
- A thienyl group at position 2 of the pyrazolo[1,5-a]pyrimidine, further substituted at its 3-position with a 2,5-dimethyl-1H-pyrrole ring.
Properties
IUPAC Name |
N-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-14-8-9-15(2)27(14)19-10-11-31-21(19)17-12-20-24-13-18(23(30)28(20)26-17)25-22(29)16-6-4-3-5-7-16/h3-13,26H,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHPVZWBLHOFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC=C(C(=O)N4N3)NC(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide, also known by its CAS number 439120-64-6, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanism of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrrole ring, thienyl group, and a hydroxypyrazolo-pyrimidine moiety. The unique arrangement of these functional groups contributes to its biological activity.
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (e.g., breast and lung cancers) .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Studies suggest that the presence of the thienyl group enhances its efficacy against gram-positive bacteria, while the pyrazolo-pyrimidine core contributes to its broad-spectrum activity .
3. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in cell cultures and animal models, indicating its possible use in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It can affect various signaling pathways such as NF-kB and MAPK that are crucial in inflammation and cancer progression.
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) over 48 hours. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis .
Case Study 2: Anti-inflammatory Effects
In an animal model of rheumatoid arthritis, administration of this compound led to a reduction in paw swelling and serum cytokine levels (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several synthesized analogs in the literature. Below is a comparative analysis:
Functional Group Impact
- Hydroxyl vs. Cyano: The target’s hydroxyl group (vs.
- Benzenecarboxamide vs. Thieno-Thiophene: The amide group (target) offers hydrogen-bond donor/acceptor sites absent in thieno-thiophene systems (10), which prioritize π-π stacking.
- Pyrrole vs. Trimethylbenzylidene : The 2,5-dimethylpyrrole (target) may enhance lipophilicity compared to the trimethylbenzylidene group in 11a, affecting membrane permeability.
Research Implications
The target compound’s unique combination of hydroxyl, amide, and pyrrole-thienyl groups distinguishes it from analogs in terms of polarity , binding interactions , and synthetic complexity . Further studies should explore:
Synthetic Optimization : Adapting coupling strategies from for amide bond formation.
Structure-Activity Relationships (SAR): Comparing the hydroxyl/amide’s role against cyano-containing analogs (e.g., 10, ).
Biological Screening : Prioritizing targets where hybrid heterocycles (e.g., pyrazolo-pyrimidine-thienyl) show efficacy, such as kinase inhibition or antimicrobial activity.
Q & A
Q. What are the standard synthetic protocols for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of β-diketones or keto-esters with aminopyrazole derivatives. For example, refluxing 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines in sodium ethoxide (NaOEt) under anhydrous conditions yields the core structure. Key parameters include temperature control (80–100°C) and solvent selection (acetic anhydride or ethanol). Post-synthesis purification via recrystallization (e.g., DMF/water) and characterization by NMR (¹H/¹³C) and mass spectrometry (MS) are critical .
Q. Which spectroscopic techniques are most reliable for characterizing intermediates and final products?
- NMR : ¹H/¹³C NMR identifies substituent positions and distinguishes regioisomers (e.g., aromatic protons at δ 7.2–8.9 ppm in DMSO-d6).
- IR : Confirms functional groups (e.g., -OH at ~3200–3400 cm⁻¹, C=O at ~1670–1710 cm⁻¹).
- MS : Validates molecular weight (e.g., M⁺ peaks at m/z 386 or 399) and fragmentation patterns .
Q. What solvent systems and catalysts optimize yields in key synthetic steps?
Acetic anhydride/acetic acid mixtures with sodium acetate catalyst (0.5–1.0 g) achieve ~68% yields in cyclization reactions. Polar aprotic solvents (DMF, DMSO) enhance solubility for intermediates, while sodium ethoxide promotes condensation .
Advanced Research Questions
Q. How can computational methods improve synthesis optimization for derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models prioritize reaction conditions. ICReDD’s workflow integrates quantum mechanics (QM) and experimental data to reduce trial-and-error. For example, QM-guided optimization of solvent polarity increased yields by 15% in analogous heterocycles .
Q. What methodologies address stability challenges during storage and handling?
The phenolic -OH group is oxidation-prone. Stability studies recommend:
Q. How can contradictory spectral data (e.g., NMR coupling patterns) be resolved?
Advanced 2D NMR (COSY, HSQC, HMBC) clarifies ambiguities. For instance, HMBC correlations in confirmed pyrrol-2-one regiochemistry. Computational NMR prediction tools (e.g., ACD/Labs) cross-validate experimental data. Variable-temperature NMR (25–110°C) detects tautomerism or dynamic processes .
Q. What statistical approaches optimize reaction parameters for scale-up?
Design of Experiments (DoE) using factorial designs identifies critical variables (e.g., temperature, catalyst loading). In , ANOVA analysis revealed sodium acetate concentration as a yield-limiting factor (p < 0.05). Response surface methodology (RSM) further refines conditions for reproducibility .
Data Contradiction Analysis
Q. How to interpret conflicting yield reports in analogous syntheses?
Contradictions often arise from solvent purity, trace moisture, or side reactions. Systematic replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere) isolates variables. For example, replacing technical-grade acetic anhydride with HPLC-grade improved yields from 60% to 75% in .
Q. Why do spectral data vary across similar derivatives?
Substituent electronic effects (e.g., electron-withdrawing -CN vs. donating -OCH₃) alter chemical shifts. Comparing experimental data with computational predictions (DFT/NMR) distinguishes structural variations from artifacts. For example, reported a 0.3 ppm shift in pyrazole-H due to neighboring substituents .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and catalyst screening (e.g., NaOEt vs. KOtBu).
- Characterization : Combine NMR, MS, and IR with computational validation.
- Optimization : Integrate DoE and QM modeling for efficient parameter tuning.
- Stability : Use lyophilization and inert storage for long-term integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
